

Comparative study of different N-methylated amino acids in peptide design.

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Compound of Interest

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A Comparative Guide to N-Methylated Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide sequences represents a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. This guide provides a comparative analysis of different N-methylated amino acids, summarizing their impact on critical peptide properties such as proteolytic stability, cell permeability, and receptor binding affinity. The information presented herein is supported by experimental data to aid researchers in the rational design of novel peptide therapeutics.

Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of the amide proton with a methyl group, imparts significant conformational constraints on the peptide backbone. This seemingly minor modification can lead to profound changes in a peptide's biological activity and pharmacokinetic profile. The key advantages of incorporating N-methylated amino acids include:

• Enhanced Proteolytic Stability: N-methylation protects the amide bond from cleavage by proteases, leading to a longer in vivo half-life.[1][2]



- Improved Membrane Permeability: The reduction in hydrogen bonding capacity and the introduction of lipophilicity can enhance a peptide's ability to cross cell membranes.[1]
- Modulation of Receptor Affinity and Selectivity: By altering the peptide's conformation, N-methylation can fine-tune its binding to specific biological targets, sometimes converting an agonist into an antagonist.[3]
- Increased Solubility: The disruption of intermolecular hydrogen bonding can lead to improved solubility of hydrophobic peptides.[3]

Comparative Data of N-Methylated Amino Acids

The choice of which N-methylated amino acid to incorporate can have a differential impact on a peptide's properties. While comprehensive head-to-head comparative data for all N-methylated amino acids within a single peptide scaffold is limited in the public domain, the following tables summarize available data on the effects of N-methylation on stability and permeability.

Table 1: Proteolytic Stability of N-Methylated Peptides



Peptide Sequence	Modificatio n	Protease	Half-life (t½)	Fold Increase in Stability	Reference
Ac-Ala-Ala- Ala-NHMe	Unmodified	Pronase	< 5 min	-	F. S. Nandel et al., 2013
Ac-Ala- NMeAla-Ala- NHMe	N-Methyl- Alanine	Pronase	> 24 h	> 288	F. S. Nandel et al., 2013
KKVVVFKVK VKFKK	Unmodified	Serum	-	-	Hong et al., 1999
KKVVV(NMe) FKVKVKFKK	N-Methyl- Valine	Serum	Increased	-	[4]
DhHP-6	Unmodified	Serum	-	-	Dong et al., 2012
DhHP-6 (tri- N- methylated)	Tri-N- methylated	Serum	Significantly Increased	-	[4]

Table 2: Permeability of N-Methylated Cyclic Hexapeptides



Peptide	Number of N- Methyl Groups	Position of N- Methyl Group(s)	Caco-2 Permeability (Papp, 10 ⁻⁶ cm/s)	Reference
c(Ala-D-Ala-Ala- Ala-Ala-Ala)	0	-	< 1	Ovadia et al., 2011
c(Ala-D-Ala-Ala- NMeAla-Ala-Ala)	1	4	12.5	Ovadia et al., 2011
c(Ala-D-Ala- NMeAla-Ala-Ala- Ala)	1	3	1.5	Ovadia et al., 2011
c(NMeAla-D-Ala- Ala-Ala-Ala-Ala)	1	1	< 1	Ovadia et al., 2011
c(Ala-D-Ala- NMeAla- NMeAla-Ala-Ala)	2	3, 4	15.2	Ovadia et al., 2011
c(NMeAla-D-Ala- NMeAla-Ala-Ala- Ala)	2	1, 3	< 1	Ovadia et al., 2011

Experimental Protocols Protease Stability Assay (In Vitro)

This protocol outlines a general procedure for assessing the stability of peptides in the presence of a protease, such as trypsin.

Materials:

- Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
- Trypsin solution (e.g., 1 mg/mL in 50 mM acetic acid)
- Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)



- Quenching solution (e.g., 10% trifluoroacetic acid TFA)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the peptide solution and digestion buffer.
 The final peptide concentration should be within the detectable range of the HPLC.
- Initiation of Digestion: Add the trypsin solution to the reaction mixture to a final protease-to-peptide ratio of 1:20 to 1:100 (w/w).
- Incubation: Incubate the reaction mixture at 37°C.
- Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (e.g., 10% TFA) to the aliquot.
- HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the percentage of the remaining intact peptide at each time point.
- Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t½).

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.

Materials:

- · Caco-2 cells
- Transwell® inserts (or similar)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
- Transport buffer (e.g., Hanks' Balanced Salt Solution HBSS with 25 mM HEPES, pH 7.4)



- Test peptide solution
- Lucifer yellow solution (as a marker for monolayer integrity)
- · LC-MS/MS system for quantification

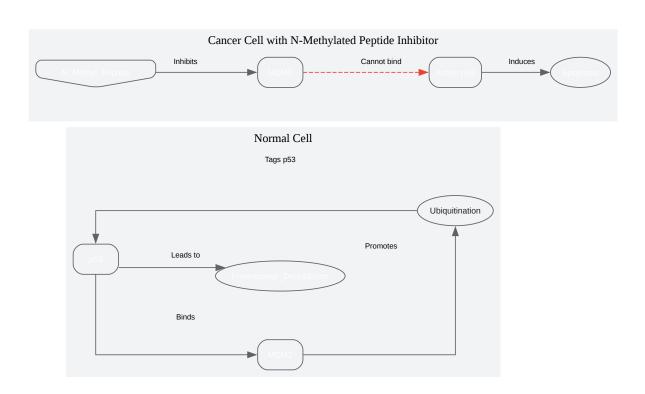
Procedure:

- Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
- Cell Culture and Differentiation: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
- Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.
- Transport Experiment (Apical to Basolateral):
 - Wash the cell monolayer with pre-warmed transport buffer.
 - Add the test peptide solution to the apical (donor) chamber.
 - Add fresh transport buffer to the basolateral (receiver) chamber.
 - Incubate the plate at 37°C with gentle shaking.
- Sampling: At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
- Quantification: Analyze the concentration of the test peptide in the collected samples using a validated LC-MS/MS method.
- Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.



Signaling Pathways and Experimental Workflows p53-MDM2 Interaction Pathway

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control.[4][5] Disruption of this interaction can lead to the reactivation of p53 and apoptosis in cancer cells. N-methylated peptides have been designed to inhibit this protein-protein interaction.



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Caption: p53-MDM2 interaction and its inhibition by an N-methylated peptide.

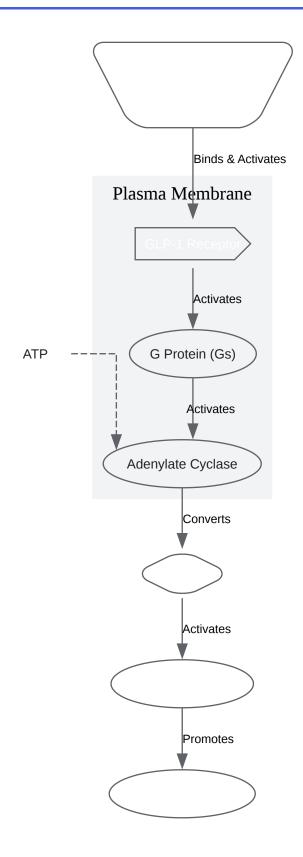




GPCR Signaling Pathway: GLP-1 Receptor

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. The Glucagon-Like Peptide-1 (GLP-1) receptor is a class B GPCR that, upon activation by GLP-1 or its agonists, stimulates insulin secretion.[6][7][8] N-methylated peptides can be designed as potent and stable GLP-1 receptor agonists.





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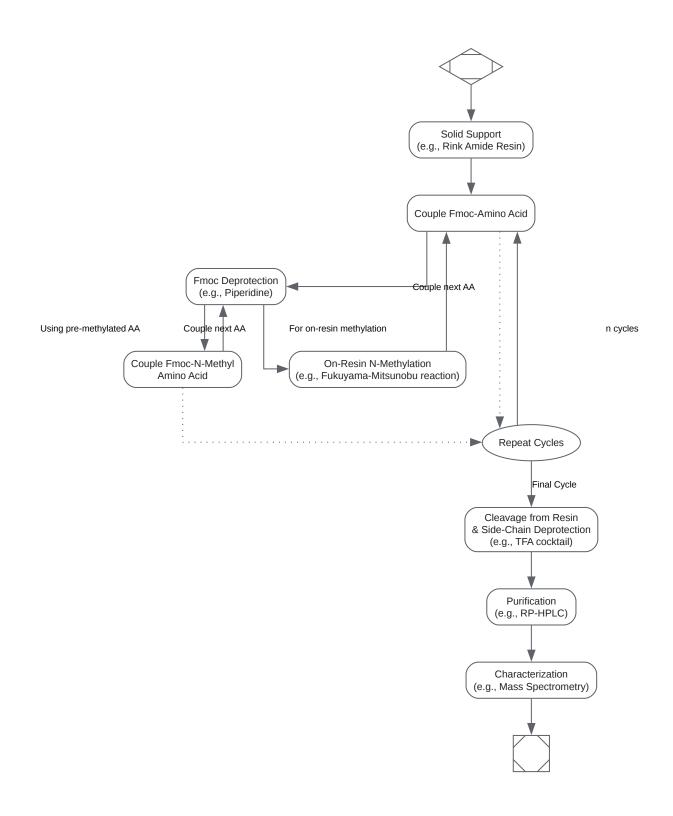
Caption: GLP-1 receptor signaling cascade activated by an N-methylated agonist.



Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The following diagram illustrates a typical workflow for the synthesis of N-methylated peptides using Fmoc-based solid-phase peptide synthesis (SPPS).





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Caption: Workflow for solid-phase synthesis of N-methylated peptides.



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